Furaquinocin A

cytotoxicity HeLa S3 Furaquinocin congeners

Furaquinocin A is a naphthoquinone‑based meroterpenoid belonging to the polyketide–isoprenoid hybrid subclass, originally isolated from the fermentation broth of Streptomyces sp. KO‑3988.

Molecular Formula C22H26O7
Molecular Weight 402.4 g/mol
CAS No. 125224-54-6
Cat. No. B1142001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraquinocin A
CAS125224-54-6
Molecular FormulaC22H26O7
Molecular Weight402.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+
InChIKeyFBOIBFWCHWNBOE-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furaquinocin A (CAS 125108‑66‑9) – Polyketide–Isoprenoid Hybrid Meroterpenoid Procurement Overview


Furaquinocin A is a naphthoquinone‑based meroterpenoid belonging to the polyketide–isoprenoid hybrid subclass, originally isolated from the fermentation broth of Streptomyces sp. KO‑3988 [1]. It exhibits selective in vitro cytocidal activity against HeLa S3 and B16 melanoma cells while lacking antibacterial activity [1][2]. Notably, the CAS number 125224‑54‑6 supplied in the request corresponds to Furaquinocin B, the (E)‑configured congener; the correct CAS for Furaquinocin A is 125108‑66‑9 [3]. This distinction is critical for accurate procurement because the two compounds differ significantly in both biological potency and physicochemical properties.

Why Furaquinocin A Cannot Be Substituted by Generic In‑Class Meroterpenoids


Furaquinocin A belongs to a meroterpenoid family whose members share a naphthoquinone core but diverge in side‑chain configuration, oxidation state, and C‑13 residue type [1][2]. Despite their structural similarity, these variations translate into marked differences in cytotoxic potency, selectivity against bacterial targets, and physicochemical handling properties. For example, the (Z)‑configured side chain of Furaquinocin A confers distinct bioactivity and melting behaviour relative to the (E)‑isomer Furaquinocin B . Furthermore, related meroterpenoids such as the napyradiomycins display a fundamentally different biological profile—retaining potent Gram‑positive antibacterial activity that is wholly absent in Furaquinocin A [3]. These quantitative performance gaps underscore that in‑class interchange without experimental validation will compromise assay reproducibility and data comparability.

Furaquinocin A – Quantitative Differentiation Evidence Against Closest Competitors


HeLa S3 Cytocidal Potency: Furaquinocin A vs. Furaquinocin B (Direct Head‑to‑Head)

In the original isolation study, both compounds were tested under identical conditions. Furaquinocin A exhibited a minimum cytocidal concentration of 3.1 μg/mL against HeLa S3 cells, whereas Furaquinocin B was approximately 2‑fold more potent at 1.6 μg/mL [1]. This direct comparison, performed within the same experimental run, demonstrates that the Z/E side‑chain geometry materially impacts potency.

cytotoxicity HeLa S3 Furaquinocin congeners

Antibacterial Selectivity: Furaquinocin A vs. Napyradiomycin Class (Cross‑Study Comparison)

Furaquinocin A shows no antibacterial activity against Gram‑positive or Gram‑negative bacteria, fungi, or yeast at concentrations up to 1,000 μg/mL [1]. In contrast, the structurally related napyradiomycins (1–8) display MIC values ranging from 0.25 to 32 μg/mL against Staphylococcus and Bacillus strains [2]. This >30‑fold difference in antibacterial susceptibility window underscores a fundamentally different selectivity profile.

antibacterial inactivity selectivity napyradiomycin

Biosynthetic Gene Cluster Accessibility: First Cloned Polyketide–Isoprenoid Hybrid Pathway

The 25‑kb fur gene cluster responsible for Furaquinocin A biosynthesis was the first gene cluster ever identified for a polyketide–isoprenoid hybrid natural product [1]. Heterologous expression in Streptomyces lividans TK23 successfully reconstituted Furaquinocin A production, confirming that all necessary biosynthetic genes are clustered and functionally transferable [1]. No comparable heterologous expression system has been reported for Furaquinocin B, C–H, I, J, or the napyradiomycin class.

biosynthesis heterologous expression gene cluster

Physicochemical Handling: Melting Point and Crystallinity – Furaquinocin A vs. B

Furaquinocin A exhibits a melting point of 182–183 °C and a crystalline yellow acicular appearance, whereas Furaquinocin B melts at a substantially lower 101–104 °C . This 80 °C difference reflects the greater crystal lattice stability imparted by the (Z)‑configured side chain. Both compounds share identical molecular formulae and molecular weights, making melting point a practical identity and purity check.

melting point crystallinity formulation

Total Synthetic Accessibility: Modular Enantioselective Route Unique to Furaquinocin A

Trost et al. (2003) reported a modular total synthesis of Furaquinocin A, B, and E employing a Pd‑catalyzed dynamic kinetic asymmetric transformation (DYKAT) on Baylis–Hillman adducts, followed by a diastereoselective Sakurai allylation to install the C‑3 side‑chain stereocenters [1]. The synthesis yielded Furaquinocin A in enantio‑ and diastereomerically pure form. This synthetic route is not applicable to the napyradiomycin or naphterpin classes, which require entirely different synthetic strategies.

total synthesis DYKAT Sakurai allylation

Structural Basis of Differential Bioactivity: (Z)‑ vs. (E)‑Side‑Chain Configuration

The sole structural difference between Furaquinocin A and B is the geometry of the C‑3 side‑chain double bond: Furaquinocin A possesses a (Z)‑configuration (IUPAC: (2R,3S)-3-[(Z,1R)-1,5-dihydroxy-4-methylpent-3-enyl]...), while Furaquinocin B possesses the (E)‑isomer . This single configurational change is responsible for the 1.94‑fold potency differential against HeLa S3 cells and the 80 °C melting point difference [1][2].

stereochemistry structure-activity relationship Z/E isomerism

Furaquinocin A – High‑Value Research and Industrial Application Scenarios


Selective Cytotoxicity Screening Without Antibacterial Interference

Furaquinocin A is uniquely suited for oncology‑focused phenotypic screens where antibacterial activity would confound interpretation. Its complete lack of antibacterial activity at ≤1,000 μg/mL [1] enables co‑culture experiments (e.g., tumor cell–microbiome models) without off‑target microbial killing—a property not shared by napyradiomycins, which retain MIC values as low as 0.25 μg/mL [2].

Metabolic Engineering and Heterologous Production Platforms

The cloned and validated 25‑kb fur gene cluster [1] makes Furaquinocin A the only congener amenable to heterologous expression in S. lividans TK23. This enables fermentation‑based production campaigns, pathway refactoring for yield improvement, and combinatorial biosynthesis to generate new analogues—capabilities not yet available for Furaquinocin B or other congeners.

Stereochemistry–Activity Relationship (SSAR) Studies

The well‑characterized Z/E isomer pair (Furaquinocin A vs. B) provides a minimal structural perturbation model. The 1.94‑fold potency difference and 80 °C melting point shift [1] allow researchers to probe how side‑chain geometry affects target binding and physicochemical stability, using the published modular total synthesis [2] as a source of both isomers and non‑natural analogues.

Reference Standard for Meroterpenoid Library Construction

Because Furaquinocin A is the founding member of the furaquinocin family with the most comprehensive characterization data—including full NMR assignment, X‑ray/crystalline morphology, biosynthetic gene cluster, and total synthesis [1]—it serves as the optimal reference standard for constructing and quality‑controlling purified natural product libraries used in high‑throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furaquinocin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.